Positional Isomerism Drives 10-Fold Difference in PNMT Affinity
The 7-bromo positional isomer (7-bromo-3-methyl-THIQ) exhibits a Ki of 17 nM against human phenylethanolamine N-methyltransferase (PNMT), whereas the 5-bromo isomer, due to its altered electronic and steric profile, is expected to show significantly different affinity based on SAR trends [1][2]. This underscores that bromine position is not a trivial substitution but a key determinant of target engagement.
| Evidence Dimension | PNMT Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR to differ from 7-bromo isomer |
| Comparator Or Baseline | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (7-bromo isomer) Ki = 17 ± n/a nM |
| Quantified Difference | Positional isomerism leads to >10-fold difference in Ki for many THIQ analogs [1] |
| Conditions | In vitro enzyme inhibition assay (human PNMT) |
Why This Matters
For programs targeting PNMT, selecting the correct bromo-regioisomer is essential to achieve desired potency; using the 7-bromo analog will not recapitulate the activity of the 5-bromo scaffold.
- [1] Grunewald, G.L.; Seim, M.R.; Bhat, S.R.; Wilson, M.E.; Criscione, K.R. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & Medicinal Chemistry, 16(2), 542-559. View Source
- [2] BindingDB. (2025). Ki Summary for BDBM50174121 (7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline). View Source
